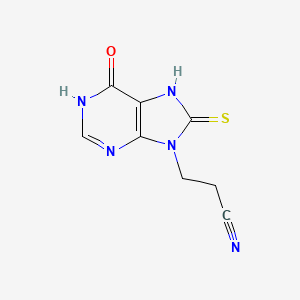
3-(2-chloro-5-fluoropyrimidin-4-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-fluoro-4-pyrimidinyl)-4(3h)-quinazolinone is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-fluoro-4-pyrimidinyl)-4(3h)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine and quinazolinone precursors.
Reaction Conditions: The reaction may involve halogenation, nucleophilic substitution, and cyclization steps under controlled conditions.
Catalysts and Solvents: Common catalysts and solvents used in the synthesis include palladium catalysts, dimethylformamide (DMF), and other organic solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-fluoro-4-pyrimidinyl)-4(3h)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine or quinazolinone rings.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can produce a variety of substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-fluoro-4-pyrimidinyl)-4(3h)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A parent compound with similar structural features.
2-Chloro-4-pyrimidinyl derivatives: Compounds with similar pyrimidine ring substitutions.
Fluoroquinolones: A class of antibiotics with fluorine substitutions.
Uniqueness
3-(2-Chloro-5-fluoro-4-pyrimidinyl)-4(3h)-quinazolinone is unique due to its specific combination of chloro and fluoro substitutions on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H6ClFN4O |
|---|---|
Molecular Weight |
276.65 g/mol |
IUPAC Name |
3-(2-chloro-5-fluoropyrimidin-4-yl)quinazolin-4-one |
InChI |
InChI=1S/C12H6ClFN4O/c13-12-15-5-8(14)10(17-12)18-6-16-9-4-2-1-3-7(9)11(18)19/h1-6H |
InChI Key |
KONCMUPYIZZWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=NC(=NC=C3F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)









![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)
